

# An In-depth Technical Guide to 5,5-dimethylhexanenitrile: Chemical Properties and Structure

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## Compound of Interest

Compound Name: 5,5-dimethylhexanenitrile

Cat. No.: B8716097

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## Introduction

**5,5-dimethylhexanenitrile** is a saturated fatty nitrile characterized by a hexane backbone with two methyl groups at the C5 position and a terminal nitrile functional group. This structure imparts specific chemical properties that make it a molecule of interest in organic synthesis and as a potential building block in the development of more complex chemical entities. This technical guide provides a comprehensive overview of the chemical properties, structure, and available technical data for **5,5-dimethylhexanenitrile**.

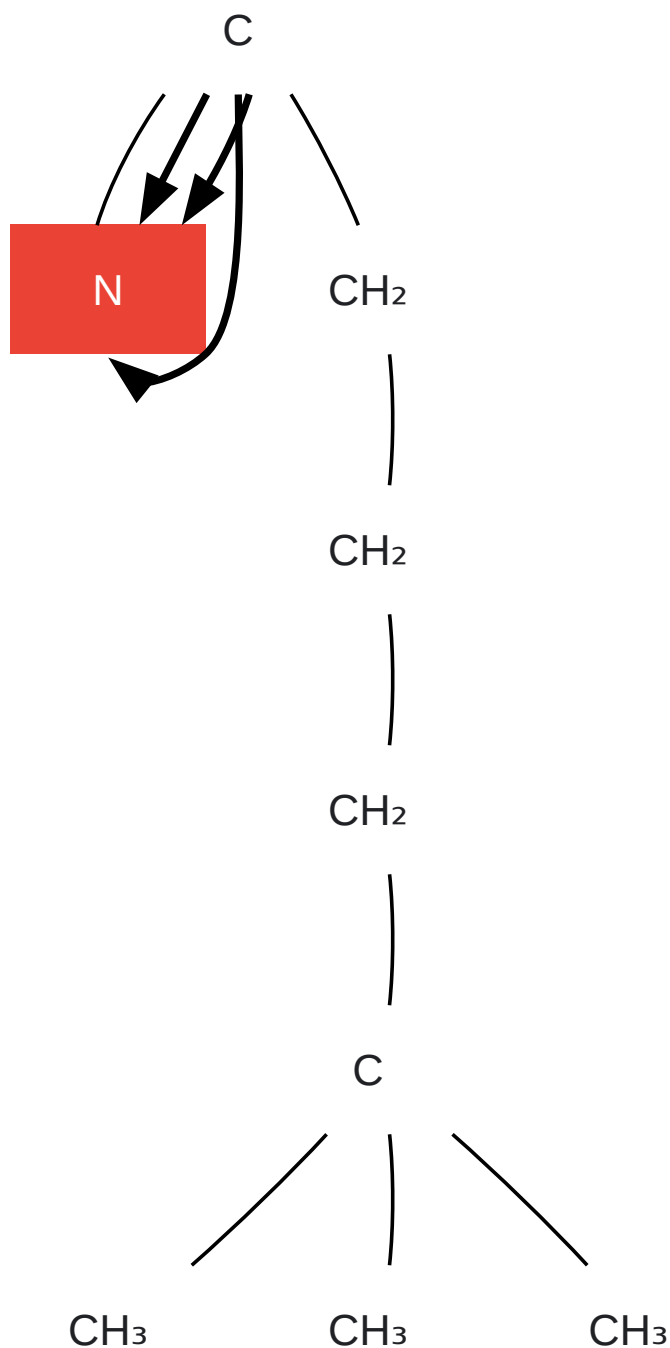
## Chemical Structure

The structural attributes of **5,5-dimethylhexanenitrile** are fundamental to its chemical behavior. The presence of a tertiary butyl group at one end of the aliphatic chain introduces significant steric hindrance, which can influence its reactivity. The nitrile group provides a site for a variety of chemical transformations.

IUPAC Name: **5,5-dimethylhexanenitrile** Molecular Formula:  $C_8H_{15}N$  CAS Number: 121253-77-8 SMILES: CC(C)(C)CCCC#N InChI: InChI=1S/C8H15N/c1-8(2,3)6-4-5-7-9/h4-6H2,1-3H3 InChIKey: WVRLZGYZLCMBOU-UHFFFAOYSA-N

## Molecular Visualization

The following diagram illustrates the two-dimensional structure of **5,5-dimethylhexanenitrile**.



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**Figure 1.** 2D Structure of **5,5-dimethylhexanenitrile**

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **5,5-dimethylhexanenitrile** is provided in the table below. It should be noted that while some properties have been computationally predicted, experimental data for properties such as boiling and melting points are not readily available in the cited literature.

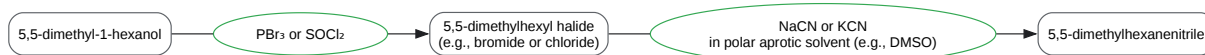
Property	Value	Source
Molecular Weight	125.21 g/mol	
XLogP3-AA (Computed)	2.5	
Hydrogen Bond Donor Count (Computed)	0	
Hydrogen Bond Acceptor Count (Computed)	1	
Rotatable Bond Count (Computed)	3	
Topological Polar Surface Area (Computed)	23.8 Å <sup>2</sup>	
Heavy Atom Count (Computed)	9	
Boiling Point	Data not available	
Melting Point	Data not available	
Density	Data not available	
Solubility	Data not available	

## Experimental Protocols

Detailed experimental protocols for the synthesis of **5,5-dimethylhexanenitrile** are not extensively documented in publicly available literature. However, a plausible synthetic route

can be inferred from standard organic chemistry transformations and protocols for analogous compounds.

A common method for the synthesis of nitriles is through the nucleophilic substitution of an alkyl halide with a cyanide salt. A potential synthetic pathway for **5,5-dimethylhexanenitrile** is outlined below. This proposed workflow is based on general principles and has not been experimentally validated from the cited sources.



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**Figure 2.** Proposed Synthetic Pathway for **5,5-dimethylhexanenitrile**

#### Proposed Synthesis Workflow:

- **Halogenation of 5,5-dimethyl-1-hexanol:** The starting material, 5,5-dimethyl-1-hexanol, would first be converted to a more reactive alkyl halide. This can be achieved using standard halogenating agents such as phosphorus tribromide (PBr<sub>3</sub>) for the bromide or thionyl chloride (SOCl<sub>2</sub>) for the chloride. The reaction would typically be carried out in an appropriate solvent, such as diethyl ether or dichloromethane, under controlled temperature conditions to avoid side reactions.
- **Nucleophilic Substitution with Cyanide:** The resulting 5,5-dimethylhexyl halide would then undergo a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN). This reaction is typically performed in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to enhance the nucleophilicity of the cyanide ion. The reaction mixture would be heated to facilitate the displacement of the halide and formation of the nitrile.
- **Work-up and Purification:** Following the reaction, a standard aqueous work-up would be necessary to remove inorganic salts and the solvent. The crude **5,5-dimethylhexanenitrile** would then be purified, likely through distillation under reduced pressure, to yield the final product.

## Spectroscopic Data

While comprehensive, experimentally verified spectroscopic data for **5,5-dimethylhexanenitrile** is limited in the public domain, some information is available.

- Mass Spectrometry: GC-MS data for **5,5-dimethylhexanenitrile** is indicated to be available, which would be crucial for confirming its molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic sharp absorption band for the nitrile ( $\text{C}\equiv\text{N}$ ) stretching vibration, typically in the range of 2260-2220  $\text{cm}^{-1}$ . Strong C-H stretching bands from the alkyl chain would also be prominent around 2960-2850  $\text{cm}^{-1}$ .
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The proton NMR spectrum would be expected to show a singlet for the nine equivalent protons of the tert-butyl group. The methylene protons of the hexanenitrile chain would appear as multiplets, with chemical shifts and coupling patterns determined by their proximity to the nitrile and tert-butyl groups.
  - $^{13}\text{C}$  NMR: The carbon NMR spectrum would provide distinct signals for each of the unique carbon atoms in the molecule. The nitrile carbon would appear in the downfield region (typically 115-125 ppm), while the quaternary carbon of the tert-butyl group and the various methylene carbons would have characteristic chemical shifts in the upfield region.

## Safety and Handling

Specific toxicity and handling data for **5,5-dimethylhexanenitrile** are not well-documented. However, as with all nitriles, it should be handled with caution in a well-ventilated fume hood, as they can be toxic if inhaled, ingested, or absorbed through the skin. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

## Conclusion

**5,5-dimethylhexanenitrile** is a specialty chemical with a defined structure that suggests its utility in targeted organic synthesis. While comprehensive experimental data on its physical properties and detailed synthetic protocols are not widely available, its structural

characterization is well-established. The provided information, including its structural identifiers and computed properties, serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development who may consider this molecule for their synthetic endeavors. Further experimental investigation is warranted to fully characterize its physical properties and reaction kinetics.

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